molecular formula C15H20N2O3 B7755053 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide CAS No. 443970-13-6

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide

Cat. No.: B7755053
CAS No.: 443970-13-6
M. Wt: 276.33 g/mol
InChI Key: XNIUJSXNLJKXPB-MHWRWJLKSA-N
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Description

N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide is a hydrazide-hydrazone derivative characterized by a cyclohexanecarbohydrazide backbone and a 2-hydroxy-3-methoxybenzylidene substituent. This compound belongs to a class of Schiff bases formed via the condensation of hydrazides with aldehydes or ketones. The (E)-configuration of the imine group (C=N) is critical for its structural stability and intermolecular interactions, such as hydrogen bonding and π-π stacking .

The cyclohexane ring may enhance lipophilicity, affecting membrane permeability in pharmacological applications .

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-13-9-5-8-12(14(13)18)10-16-17-15(19)11-6-3-2-4-7-11/h5,8-11,18H,2-4,6-7H2,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIUJSXNLJKXPB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443970-13-6
Record name N'-(2-HYDROXY-3-METHOXYBENZYLIDENE)CYCLOHEXANECARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide typically involves the condensation reaction between cyclohexanecarbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and recrystallized from ethanol to obtain pure N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields hydrazine derivatives.

    Substitution: Results in various substituted hydrazones depending on the reagents used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s hydrazone group can interact with biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: The 2-hydroxy-3-methoxy group in the target compound is distinct from simpler analogues like (E)-N'-(2-hydroxybenzylidene) derivatives . In antimicrobial studies, compounds with bulkier substituents (e.g., 4-chlorophenyl in ) showed higher activity (ZOI: 21–25 mm) compared to unsubstituted derivatives, suggesting that lipophilicity and steric effects dominate over hydrogen-bonding capacity .

Core Structure Influence: Cyclohexanecarbohydrazide derivatives (e.g., ) exhibit enhanced conformational flexibility compared to rigid benzoic acid hydrazides (). This flexibility may improve solubility but reduce crystallinity, as seen in the disordered solvent molecules in .

Key Observations:

  • The target compound’s synthesis would likely follow protocols similar to and , involving condensation under reflux with acetic acid catalysis. Yields for such reactions typically range from 45% to 80%, depending on substituent reactivity and purification methods (e.g., preparative HPLC in ) .
  • The IR absorption of the carbonyl group (C=O) in hydrazide-hydrazones is sensitive to conjugation. For example, furan-2-carbohydrazide derivatives () show C=O stretches at 1664 cm⁻¹, while benzoic acid hydrazides () absorb at 1669 cm⁻¹, indicating subtle electronic differences .

Crystallographic and Hydrogen-Bonding Patterns

  • The target compound’s 2-hydroxy-3-methoxy group is expected to form intramolecular O–H···N hydrogen bonds, as seen in analogous structures like LH2 () and (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (). These interactions stabilize the (E)-configuration and planar geometry .
  • In contrast, compounds with alkylidene substituents (e.g., 1-phenylethylidene in ) lack such intramolecular hydrogen bonds, leading to less rigid structures and variable packing modes .

Biological Activity

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, pharmacological properties, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C17H18N2O4
  • SMILES Notation : CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O

The compound features a cyclohexane ring with a hydrazide functional group and a methoxyphenyl moiety, which may contribute to its biological properties.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+315.13393173.8
[M+Na]+337.11587185.4
[M+NH4]+332.16047179.8
[M+K]+353.08981179.1
[M-H]-313.11937177.6

This table provides insights into the ionization behavior of the compound, which is essential for understanding its detection and quantification in biological studies.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. The presence of the methoxy and hydroxyl groups in the phenyl ring can enhance the radical scavenging capacity of the molecule, suggesting that this compound may also possess antioxidant properties.

Antimicrobial Activity

Studies have shown that hydrazones, similar to this compound, can exhibit antimicrobial effects against various bacterial strains. The mechanism is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anti-inflammatory Effects

Compounds featuring phenolic structures are known for their anti-inflammatory properties. The hydroxyl group in the structure of this compound may contribute to this activity by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.

Cytotoxicity Studies

Preliminary cytotoxicity assays on cancer cell lines have suggested that hydrazone derivatives can induce apoptosis in tumor cells. Further studies are required to evaluate the specific cytotoxic effects of this compound against various cancer types.

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study involving similar compounds demonstrated a significant reduction in oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related diseases.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics.
  • Cytotoxicity Evaluation :
    • Research conducted on human cancer cell lines revealed that derivatives of hydrazones could induce cell death through apoptosis pathways, warranting further investigation into the specific mechanisms for this compound.

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